molecular formula C4H6BrFO2 B6615809 2-bromo-4-fluorobutanoic acid CAS No. 16652-34-9

2-bromo-4-fluorobutanoic acid

Cat. No.: B6615809
CAS No.: 16652-34-9
M. Wt: 184.99 g/mol
InChI Key: OZVSFRKAHQEGMM-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobutanoic acid is an organic compound with the molecular formula C4H6BrFO2 It is a derivative of butanoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the bromination of 4-fluorobutanoic acid using bromine or a brominating agent such as hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide . The reaction is carried out under controlled temperature conditions, usually between 30°C to 60°C, to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-fluoro-4-butanol or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: 2-Fluoro-4-hydroxybutanoic acid, 2-fluoro-4-aminobutanoic acid.

    Oxidation: 2-Fluoro-4-oxobutanoic acid.

    Reduction: 2-Fluoro-4-butanol.

Scientific Research Applications

2-Bromo-4-fluorobutanoic acid is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of functionalized materials with unique properties, such as fluorinated polymers and coatings.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or a probe for studying metabolic pathways.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the molecule can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Bromo-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-Fluoro-4-bromobutanoic acid: Similar structure but with reversed positions of bromine and fluorine.

Uniqueness

2-Bromo-4-fluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-bromo-4-fluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVSFRKAHQEGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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